molecular formula C10H12O2 B6253628 6-methoxy-2,3-dihydro-1H-inden-5-ol CAS No. 83802-75-9

6-methoxy-2,3-dihydro-1H-inden-5-ol

Cat. No.: B6253628
CAS No.: 83802-75-9
M. Wt: 164.2
InChI Key:
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Description

6-methoxy-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C10H12O2 It is a derivative of indene, featuring a methoxy group at the 6th position and a hydroxyl group at the 5th position on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3-dihydro-1H-inden-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indene.

    Methoxylation: The indene is subjected to methoxylation to introduce the methoxy group at the 6th position. This can be achieved using methanol in the presence of a suitable catalyst.

    Hydroxylation: The next step involves the hydroxylation of the indene ring to introduce the hydroxyl group at the 5th position. This can be done using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxy-substituted indene.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Products may include 6-methoxy-2,3-dihydro-1H-inden-5-one or 6-methoxy-2,3-dihydro-1H-inden-5-al.

    Reduction: Products may include 6-methoxy-2,3-dihydro-1H-indene.

    Substitution: Products will vary based on the substituents introduced.

Scientific Research Applications

6-methoxy-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-inden-5-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at the 1st position.

    5-methoxy-2,3-dihydro-1H-inden-2-amine: Similar structure but with an amine group at the 2nd position.

    6-methoxy-2,3-dihydro-1H-inden-5-one: Similar structure but with a ketone group at the 5th position.

Uniqueness

6-methoxy-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.

Properties

CAS No.

83802-75-9

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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